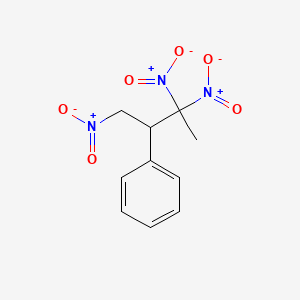
1-Bromo-4-(2-nitroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-nitroethoxy)benzene is an organic compound with the molecular formula C8H8BrNO3 It consists of a benzene ring substituted with a bromine atom at the 1-position and a 2-nitroethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-nitroethoxy)benzene can be synthesized through a multi-step process involving the nitration of ethoxybenzene followed by bromination. The nitration step typically involves the reaction of ethoxybenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The bromination step involves the reaction of the nitroethoxybenzene with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(2-nitroethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups, which influence the reactivity of the benzene ring.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide and potassium tert-butoxide are used under elevated temperatures.
Reduction: Hydrogen gas and palladium on carbon are typical reagents for the reduction of the nitro group.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the substituents introduced.
Nucleophilic Substitution: Products include substituted benzene derivatives with different nucleophiles replacing the bromine atom.
Reduction: The major product is 1-bromo-4-(2-aminoethoxy)benzene.
Applications De Recherche Scientifique
1-Bromo-4-(2-nitroethoxy)benzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-nitroethoxy)benzene involves its interactions with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine and nitro groups influence the reactivity of the benzene ring, making it more susceptible to electrophilic attack.
Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(2-nitroethoxy)benzene can be compared with other similar compounds such as:
Bromobenzene: Consists of a benzene ring with a single bromine atom.
Nitrobenzene: Consists of a benzene ring with a single nitro group.
1-Bromo-4-nitrobenzene: Similar to this compound but lacks the ethoxy group.
Uniqueness: this compound is unique due to the presence of both bromine and nitro groups, which impart distinct chemical properties and reactivity. The ethoxy group further enhances its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
1-bromo-4-(2-nitroethoxy)benzene |
InChI |
InChI=1S/C8H8BrNO3/c9-7-1-3-8(4-2-7)13-6-5-10(11)12/h1-4H,5-6H2 |
Clé InChI |
SALZVZPKLDWAQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



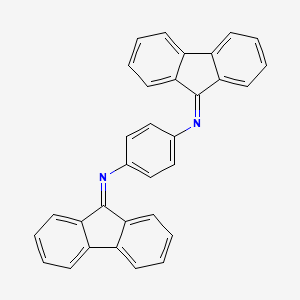
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
![Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]](/img/structure/B14009232.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
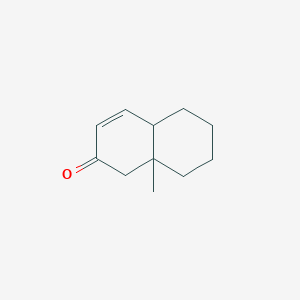

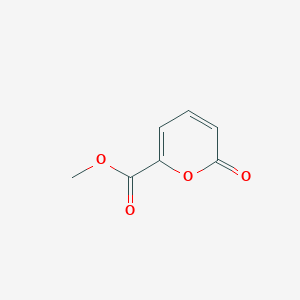
![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
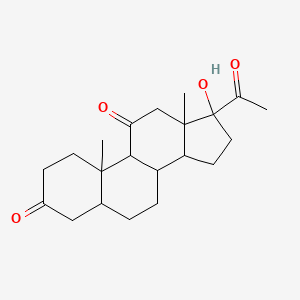
![4-[(1-Phenylpropan-2-yl)(propyl)amino]butyl 3,4,5-triethoxybenzoate](/img/structure/B14009261.png)


